molecular formula C10H21ClN2O2 B1287891 Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1000796-62-2

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1287891
CAS No.: 1000796-62-2
M. Wt: 236.74 g/mol
InChI Key: DUNAVVRRZJQGCZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, also known as TBAP, is an important organic compound that is widely used in scientific research. It has a variety of applications in the fields of organic chemistry, biochemistry, and pharmacology. TBAP is a versatile compound that can be used as a catalyst, reagent, and intermediate in a variety of chemical and biochemical reactions. TBAP is also used as a ligand in the synthesis of peptides and proteins, and has been used in the synthesis of a variety of drugs, including antibiotics and anti-tumor agents.

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a versatile compound used in various chemical syntheses. Its derivatives have been synthesized and utilized for multiple applications, such as:

  • Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

    • An efficient synthesis process involving multiple steps like SN2 substitution and oxidation has been developed for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an essential intermediate in protein tyrosine kinase Jak3 inhibitor—CP-690550 production (Chen Xin-zhi, 2011).
  • Formation of Piperidine Derivatives

    • Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of corresponding tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon treatment with triethylsilane and anhydrous BiBr3 underwent high stereoselectivity cyclization into cis-isomers of N-Boc piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
  • Use in Enantioselective Fluorescence Sensing

  • Development of Chiral Auxiliaries and Dipeptide Synthesis

    • Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as chiral auxiliaries and as a chiral Aib building block in dipeptide synthesis, showing the compound's potential in complex organic synthesis and chirality-based applications (A. Studer, T. Hintermann & D. Seebach, 1995).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection .

Properties

IUPAC Name

tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNAVVRRZJQGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590436
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000796-62-2
Record name tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopiperidine hydrochloride, N1-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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